molecular formula C8H5F2N3O B2495647 2-Azido-1-(3,4-difluorophenyl)ethanone CAS No. 1314963-52-4

2-Azido-1-(3,4-difluorophenyl)ethanone

Cat. No.: B2495647
CAS No.: 1314963-52-4
M. Wt: 197.145
InChI Key: UXCAHXMHLNNKMW-UHFFFAOYSA-N
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Description

2-Azido-1-(3,4-difluorophenyl)ethanone is an organic compound featuring an azido group (-N₃) at the α-position of a ketone and a 3,4-difluorophenyl substituent. This compound belongs to the broader class of α-azido ketones, which are pivotal intermediates in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) for constructing 1,2,3-triazoles .

Properties

IUPAC Name

2-azido-1-(3,4-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)8(14)4-12-13-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAHXMHLNNKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 2-azido-1-(3,4-difluorophenyl)ethanone with three analogs:

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Structural Features
This compound C₈H₅F₂N₃O 3-F, 4-F 197.14 Two electron-withdrawing F atoms at 3,4 positions
2-Azido-1-(4-fluorophenyl)ethanone C₈H₆FN₃O 4-F 179.16 Single F atom at para position
2-Azido-1-(3-fluorophenyl)ethanone C₈H₆FN₃O 3-F 179.15 Single F atom at meta position
2-Azido-1-(4-methoxyphenyl)ethanone C₉H₉N₃O₂ 4-OCH₃ 191.19 Electron-donating OCH₃ group at para position

Key Observations :

  • Steric Considerations : Fluorine atoms are compact, minimizing steric hindrance relative to bulkier substituents like methoxy.

Predicted Reactivity for 3,4-Difluoro Derivative :

  • Enhanced electrophilicity of the ketone due to dual fluorine substitution may improve azide stability and cycloaddition efficiency.
  • Potential for higher metabolic stability in biological systems compared to non-fluorinated analogs, as seen in fluorinated drug candidates .

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